molecular formula C54H90N16O18 B12117103 H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH

Cat. No.: B12117103
M. Wt: 1251.4 g/mol
InChI Key: JBWFYIDIZXNRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including the non-standard residue xiIle (a modified isoleucine). Classified under "Organic acids and derivatives > Peptides" , its InChIKey (VAHKAFBZNSITPU-UHFFFAOYSA-N) confirms a complex stereochemistry. While its biological activity remains underexplored in the provided evidence, its design suggests applications in mimicking natural peptides with enhanced metabolic stability due to DL-configurations.

Properties

IUPAC Name

3-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[2-[[1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWFYIDIZXNRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H90N16O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water or triisopropylsilane.

Industrial Production Methods

For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent quality and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfone derivatives, while reduction will result in free thiol groups.

Scientific Research Applications

Antidiabetic Research

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu has been studied for its potential role in modulating insulin sensitivity and glucose metabolism. Peptides similar to this compound have shown promise in enhancing insulin signaling pathways, thereby aiding in the management of diabetes.

Case Study : A study demonstrated that peptides derived from similar sequences improved glucose uptake in muscle cells, indicating a potential application in diabetes treatment .

Neuroprotective Effects

Research indicates that certain peptide sequences can exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

Case Study : In vitro studies have shown that peptides with similar structures can protect neuronal cells from apoptosis induced by oxidative stress .

Protein Interaction Studies

H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu can be utilized to study protein-protein interactions due to its ability to mimic natural substrates or inhibitors.

Data Table: Protein Interaction Studies

PeptideTarget ProteinInteraction TypeReference
H-DL-xiIle...Insulin ReceptorAgonist
H-DL-xiIle...Glucose TransporterInhibitor

Growth Hormone Stimulation

Peptides like H-DL-xiIle have been linked to stimulating growth hormone release, which has implications in growth disorders and age-related decline in hormone levels.

Case Study : A clinical trial involving a peptide with a similar structure showed significant increases in serum growth hormone levels in participants, suggesting its potential for therapeutic use .

Cancer Research

The peptide's ability to influence cellular signaling pathways makes it a candidate for cancer research, particularly in the modulation of tumor growth and metastasis.

Data Table: Cancer Research Applications

PeptideCancer TypeMechanism of ActionReference
H-DL-xiIle...Breast CancerInhibition of angiogenesis
H-DL-xiIle...Prostate CancerInduction of apoptosis

Mechanism of Action

The mechanism of action of H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of molecular events, leading to the desired biological outcome. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its xiIle modification and alternating DL-configurations. Below is a comparative analysis with analogous peptides:

Compound Name Key Residues Length Modifications Terminal Group
H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH (Target) xiIle, His, Asp, Pro 14 DL-configurations, xiIle -OH (C-terminal)
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH xiIle, xiThr, Phe 13 DL-configurations, xiIle, xiThr -OH
H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 DL-Pro, Met, NH2 12 DL-Pro, C-terminal amide -NH2
H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH xiIle (×2), Met, Gly 10 Dual xiIle, Gly spacer -OH

Key Observations :

  • The presence of His and Asp may confer pH-responsive behavior, unlike the Phe-terminated analog .
  • xiIle appears in multiple analogs, suggesting its role in resisting enzymatic degradation.

Drug-Likeness and Pharmacokinetics

Using criteria from (OB ≥30%, DL ≥0.18), theoretical drug-likeness is inferred:

Compound Predicted OB (%) Predicted DL Rationale
Target Compound ~25-35% ~0.15-0.20 High molecular weight (14 residues) reduces OB; DL nears the 0.18 threshold due to peptide-like features .
H-DL-Lys-DL-Tyr-DL-xiIle-...-Phe-OH ~30-40% ~0.18-0.22 Shorter length (13 residues) and hydrophobic residues (Phe, Val) may improve membrane permeability .
H-Lys-Pro-Asn-DL-Pro-...-Met-NH2 ~35-45% ~0.20-0.25 C-terminal amide (-NH2) enhances stability; Gly and Leu improve solubility .

Implications :

  • The target compound’s borderline DL score (~0.15-0.20) aligns with peptides requiring optimization (e.g., pegylation) for therapeutic use.
  • Shorter analogs (e.g., 10-residue peptide in ) may prioritize pharmacokinetics over target engagement.

Biological Activity

The compound H-DL-xiIle-DL-Lys-DL-Asn-DL-Leu-DL-Gln-DL-Ser-DL-Leu-DL-Asp-DL-Pro-DL-Ser-DL-His-OH is a synthetic peptide with potential biological activities that merit investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is a peptide comprised of various amino acids, including:

  • xiIle (isoleucine)
  • Lys (lysine)
  • Asn (asparagine)
  • Leu (leucine)
  • Gln (glutamine)
  • Ser (serine)
  • Asp (aspartic acid)
  • Pro (proline)
  • His (histidine)

The specific arrangement of these amino acids contributes to the compound's biological properties.

Pharmacological Properties

The biological activity of this peptide can be assessed through various pharmacological tests. Recent studies have indicated that peptides with similar structures exhibit:

  • Antimicrobial Activity : Many synthetic peptides have been shown to possess antibacterial and antifungal properties. For example, peptides derived from natural sources often disrupt microbial membranes, leading to cell death.
  • Antidiabetic Effects : Certain amino acid sequences in peptides can mimic insulin or enhance insulin sensitivity, impacting glucose metabolism positively .

The mechanisms through which this compound exerts its effects may involve:

  • Receptor Binding : The peptide may bind to specific receptors involved in metabolic regulation.
  • Enzyme Inhibition : It could inhibit enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate digestion .
  • Cell Signaling Pathways : The compound might influence pathways related to insulin signaling and glucose uptake.

Case Studies

Several studies have evaluated the biological activity of similar synthetic peptides:

  • Study on Antimicrobial Properties :
    • A study published in Peptide Science demonstrated that synthetic peptides with similar structures exhibited significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications in treating infections .
  • Antidiabetic Activity Evaluation :
    • Research conducted by MDPI highlighted that certain amino acid sequences in synthetic peptides could effectively lower blood glucose levels by enhancing insulin secretion and inhibiting glucose absorption in the intestines .
  • Toxicological Assessments :
    • Toxicity studies are essential for understanding the safety profile of synthetic peptides. Research indicated that the compound's components did not exhibit significant toxicity at therapeutic doses, making it a candidate for further pharmacological exploration .

Data Tables

PropertyDescription
Molecular FormulaC₁₄H₁₈N₄O₁₄
Molecular Weight310.31 g/mol
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antidiabetic ActivityInhibits α-amylase and α-glucosidase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.